![molecular formula C17H16N2O3S2 B2424313 4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898405-96-4](/img/structure/B2424313.png)
4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as ESI-09 and has been found to have several interesting properties that make it useful in the laboratory setting.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The compound’s derivatives, specifically those based on the functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands (BTZ-Cz-OH and BTZ-DCz-OH), have been investigated for their luminescent properties. These materials exhibit green emission due to excited-state intramolecular proton transfer (ESIPT). Upon coordination with boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF), significant blue-shifted emission and enhanced luminescence are observed. These compounds have successfully been employed as dopant emitters in OLEDs, demonstrating strong emission, low turn-on voltages (3.9-4.8 V), and improved performance compared to the ligands alone. Notably, BTZ-Cz-BF at a 10 wt% doping concentration achieves the best OLED performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
Materials Science and Supramolecular Chemistry
The compound’s sulfonamide and benzamide moieties may participate in supramolecular interactions. Investigating its self-assembly behavior, crystal structures, and host-guest interactions could contribute to materials science and the design of functional materials.
These applications highlight the compound’s versatility and potential impact across various scientific domains. Researchers continue to explore its properties, and further studies will undoubtedly reveal additional applications and insights . If you need more detailed information on any specific field, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the human immunodeficiency virus type 1 (HIV-1), making it a key target for antiviral therapy .
Mode of Action
The compound interacts with the HIV-1 RT in a unique way. It seems to exhibit an uncompetitive inhibition mode .
Biochemical Pathways
The compound’s interaction with the HIV-1 RT affects the viral replication pathway . By inhibiting the RT, the compound prevents the virus from replicating its RNA into DNA, a critical step in the HIV life cycle .
Result of Action
The inhibition of the HIV-1 RT results in a reduction in viral replication . This can lead to a decrease in the viral load within the body, potentially slowing the progression of the disease .
properties
IUPAC Name |
4-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)14-7-4-12(5-8-14)17(20)19-13-6-9-16-15(10-13)18-11(2)23-16/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTRBACOVRDMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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